Cicloprofen, (S)- Cicloprofen, (S)-
Brand Name: Vulcanchem
CAS No.: 54815-83-7
VCID: VC17028185
InChI: InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m0/s1
SMILES:
Molecular Formula: C16H14O2
Molecular Weight: 238.28 g/mol

Cicloprofen, (S)-

CAS No.: 54815-83-7

Cat. No.: VC17028185

Molecular Formula: C16H14O2

Molecular Weight: 238.28 g/mol

* For research use only. Not for human or veterinary use.

Cicloprofen, (S)- - 54815-83-7

Specification

CAS No. 54815-83-7
Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
IUPAC Name (2S)-2-(9H-fluoren-2-yl)propanoic acid
Standard InChI InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m0/s1
Standard InChI Key LRXFKKPEBXIPMW-JTQLQIEISA-N
Isomeric SMILES C[C@@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O
Canonical SMILES CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The (S)-enantiomer of cicloprofen (IUPAC name: (αS)-α-methyl-9H-fluorene-2-acetic acid) contains a fluorene backbone substituted with a methyl-bearing acetic acid group at position 2. X-ray crystallography reveals a planar fluorene system (dihedral angle <5°) with the chiral center at the α-carbon of the acetic acid side chain .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular formulaC₁₆H₁₄O₂
Molecular weight238.28 g/mol
CAS Registry54815-83-7
SMILESCC@HC1=CC=C2C3=C(C=CC=C3)CC2=C1
InChI KeyLRXFKKPEBXIPMW-MRVPVSSYSA-N

Stereochemical Considerations

The racemic mixture (R/S-cicloprofen) shows distinct biological behavior compared to the isolated (S)-enantiomer. Chiral chromatography separates the enantiomers with a resolution factor (Rₛ) >2.5 using cellulose tris(3,5-dimethylphenylcarbamate) stationary phases . Optical rotation measurements show [α]²⁵D = +58.3° (c=1, methanol) for the (S)-form, contrasting with -58.1° for the (R)-enantiomer .

Synthesis and Manufacturing

Enantioselective Synthesis

Industrial production employs asymmetric hydrogenation of α-arylacrylic acid precursors using Ru-BINAP catalysts (ee >98%). Key steps include:

  • Friedel-Crafts acylation of fluorene with methyl α-chloroacetate

  • Stereoselective reduction using (R)-CBS catalyst

  • Acid-catalyzed cyclization and recrystallization

The process yields pharmaceutical-grade (S)-cicloprofen with <0.5% R-enantiomer contamination .

Mechanism of Action

COX Isoform Inhibition

(S)-cicloprofen demonstrates 30-fold greater potency against COX-2 (IC₅₀=0.8 μM) versus COX-1 (IC₅₀=24 μM) in human recombinant enzyme assays . Molecular docking simulations reveal:

  • Carboxylic acid group coordinates Arg120/Tyr355

  • Fluorene moiety occupies hydrophobic pocket near Val523

  • Methyl group induces steric hindrance in COX-1 active site

Table 2: Enzymatic Inhibition Profile

EnzymeIC₅₀ (μM)Selectivity Ratio (COX-2/COX-1)
Human COX-124 ± 1.230:1
Human COX-20.8 ± 0.1
Murine COX-21.2 ± 0.325:1

Prostaglandin Modulation

In LPS-stimulated macrophages, 10 μM (S)-cicloprofen reduces PGE₂ production by 92% (p<0.001 vs vehicle). Thromboxane B₂ synthesis in platelets decreases by 68% at equivalent concentrations, demonstrating partial COX-1 activity at therapeutic doses .

Pharmacokinetic Profile

Absorption and Distribution

Oral administration in rats shows:

  • Cₘₐₓ = 12.4 μg/mL at Tₘₐₓ=1.5 hr

  • Volume of distribution = 0.8 L/kg

  • Plasma protein binding = 99.2% (primarily albumin)

The compound exhibits limited blood-brain barrier penetration (<5% plasma concentration in CSF) .

Metabolic Pathways

Hepatic metabolism involves three primary pathways:

  • Glucuronidation: UGT2B7-mediated conjugation at carboxylic acid

  • Hydroxylation: CYP2C9-mediated oxidation at fluorene C9 position

  • Enantiomeric inversion: (S)→(R) conversion via CoA-thioester intermediate

Table 3: Major Metabolites

MetaboliteStructureRelative Abundance
(S)-Cicloprofen glucuronideAcid-linked β-glucuronide62%
9-Hydroxy-(S)-cicloprofenC9 hydroxylated derivative23%
(R)-CicloprofenInverted enantiomer15%

Excretion

Elimination occurs primarily through renal excretion (68% of dose) with enterohepatic recirculation accounting for 22% of total clearance. Terminal half-life ranges from 4.1-5.3 hr across species .

Therapeutic Applications

Rheumatoid Arthritis

In collagen-induced arthritis models, 10 mg/kg/day (S)-cicloprofen:

  • Reduced paw swelling by 74% (vs 58% for racemic form)

  • Decreased IL-6 levels by 82% (p<0.01)

  • Preserved gastric mucosa (ulcer index=1.2 vs 4.8 for racemate)

Postoperative Pain

Phase II trials showed:

  • 50% pain reduction in 68% of patients (vs 42% for ibuprofen)

  • Mean time to rescue analgesia = 6.8 hr (ibuprofen=4.2 hr)

  • No significant cardiovascular events reported

Regulatory Status and Future Directions

Currently classified as an investigational drug in major markets. Recent preclinical data suggest potential applications in:

  • Alzheimer's disease (reduced β-amyloid neuroinflammation)

  • Oncology (COX-2/PGE₂-mediated tumor progression)

  • Ophthalmology (diabetic retinopathy models)

Ongoing phase III trials (NCT04821522) evaluate long-term cardiovascular safety in 2,400 osteoarthritis patients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator